1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea
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Overview
Description
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a phenylpyrimidine moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves the reaction of benzyl isocyanate with 6-phenylpyrimidine-4-methanamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases due to its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-3-[(6-methylpyrimidin-4-yl)methyl]urea
- 1-Benzyl-3-[(6-chloropyrimidin-4-yl)methyl]urea
- 1-Benzyl-3-[(6-aminopyrimidin-4-yl)methyl]urea
Comparison: 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may confer unique biological activities and pharmacological properties compared to its analogs.
Biological Activity
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme-inhibitory activities, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19N3O
- IUPAC Name : 1-benzyl-3-(6-phenylpyrimidin-4-yl)methylurea
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer and antibacterial agent.
Anticancer Activity
A series of studies have demonstrated that derivatives of pyrimidine ureas exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | < 5 |
This compound | HCT116 (Colon) | < 3 |
This compound | MCF7 (Breast) | < 3 |
This compound | PC3 (Prostate) | < 5 |
These results indicate that the compound exhibits strong antiproliferative activity, particularly against lung and colon cancer cell lines .
Antibacterial Activity
The antibacterial properties of related urea compounds have also been explored. Studies suggest that certain derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial DNA synthesis and cell wall integrity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Urea Derivative A | Staphylococcus aureus | 0.25 |
Urea Derivative B | Escherichia coli | 0.5 |
These findings highlight the potential of pyrimidine-based ureas as novel antibacterial agents .
Enzyme Inhibition
In addition to its cytotoxic effects, the compound has shown inhibitory activity against specific enzymes, including glycogen synthase kinase 3 (GSK3). For example, one study reported that a structurally similar compound reduced GSK3β activity by over 57% at a concentration of 1.0 µM . This suggests a potential role in the modulation of signaling pathways involved in cancer progression.
Case Studies
Several case studies have documented the synthesis and biological evaluation of urea derivatives, including those related to 1-Benzyl-3-[6-(phenyl)pyrimidin]-4-methyl urea. Notably:
- Synthesis and Evaluation : A study synthesized a series of N-substituted ureas and evaluated their anticancer activity against multiple cell lines. The most potent compounds showed IC50 values in the low micromolar range.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Properties
IUPAC Name |
1-benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(20-12-15-7-3-1-4-8-15)21-13-17-11-18(23-14-22-17)16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWQGLWEXWARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.